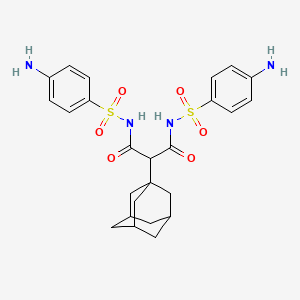

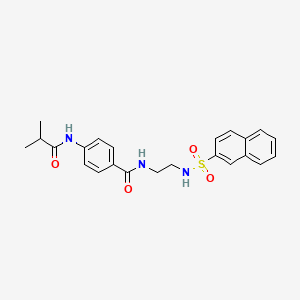

![molecular formula C12H22BrNO3 B2570406 Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate CAS No. 2402789-38-0](/img/structure/B2570406.png)

Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate is an organic compound. It is a carbamate derivative of tert-butyl alcohol, containing a bromo substituent . The compound has a molecular weight of 280.16 .

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of tert-butyl carbamate with (3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with triethylamine and chloroform to yield the final product.Molecular Structure Analysis

The InChI code for this compound is1S/C10H18BrNO3/c1-5-7 (8 (13)6-11)12-9 (14)15-10 (2,3)4/h7H,5-6H2,1-4H3, (H,12,14)/t7-/m0/s1 .

Scientific Research Applications

Enantioselective Synthesis

This compound is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as an intermediate that confirms the relative substitution of the cyclopentane ring, which is crucial in the synthesis of analogues with desired stereochemistry (Ober et al., 2004).

Diels-Alder Reactions

In organic synthesis, it plays a role in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, demonstrating its utility in constructing complex molecular architectures through cycloaddition reactions, highlighting its significance in synthetic organic chemistry (Padwa et al., 2003).

Medicinal Chemistry Applications

The tert-butyl group, including derivatives similar to the specified compound, is frequently utilized in medicinal chemistry. Its incorporation into bioactive compounds often leads to modulation of properties such as lipophilicity and metabolic stability, underscoring its importance in drug discovery and development (Westphal et al., 2015).

Curtius Rearrangement

This compound is relevant in the context of a mild and efficient one-pot Curtius rearrangement, illustrating its utility in the synthesis of Boc-protected amines. Such methodologies are integral to the preparation of protected amino acids, which are fundamental building blocks in peptide synthesis (Lebel & Leogane, 2005).

Material Science Applications

In the field of materials science, derivatives of tert-butyl carbazole have been utilized to construct strong blue emissive nanofibers. These materials have applications in the detection of volatile acid vapors, demonstrating the compound's role in the development of fluorescent sensory materials (Sun et al., 2015).

Catalysis

The compound's derivatives have also found applications in catalysis, such as in the N-tert-butoxycarbonylation of amines. These reactions are essential for modifying amines to improve their chemical properties or to protect them during synthetic procedures (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name |

tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-11(2,3)9(8(15)7-13)14-10(16)17-12(4,5)6/h9H,7H2,1-6H3,(H,14,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERQPZNLINQGPB-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)

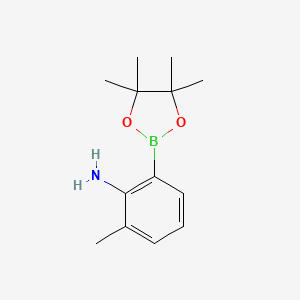

![tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2570330.png)

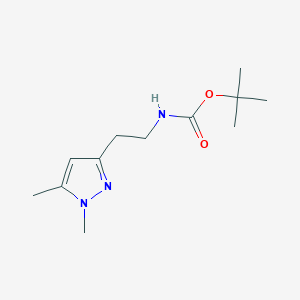

![benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2570335.png)

![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)

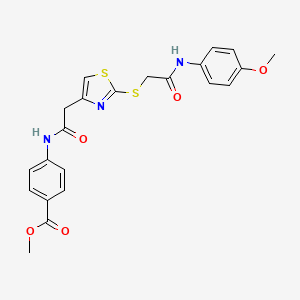

![2-[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]-N-propylacetamide](/img/structure/B2570338.png)

![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570341.png)

![2-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2570345.png)